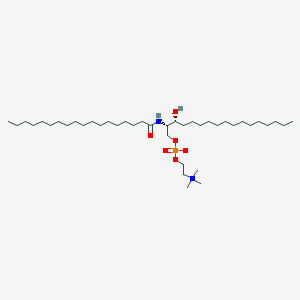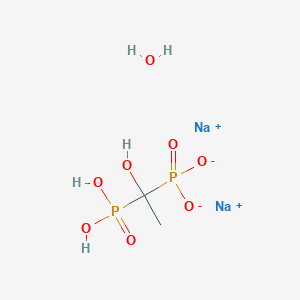
N-Stearoyl-D-erythro-dihydrosphingosylphosphorylcholine, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Stearoyl-D-erythro-dihydrosphingosylphosphorylcholine, 98% (N-Stearoyl-D-erythro-DHPC, 98%) is a synthetic sphingolipid that has been used in a variety of scientific research applications. It is a lipid that has been used in cell culture, biochemistry, and physiology studies due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
N-Stearoyl-D-erythro-DHPC, 98% has been used in a variety of scientific research applications. It has been used in cell culture studies to study the effects of sphingolipids on cell growth and differentiation. It has also been used in biochemistry studies to study the biochemical properties of sphingolipids. In addition, it has been used in physiology studies to study the physiological effects of sphingolipids on the body.
Wirkmechanismus
The mechanism of action of N-Stearoyl-D-erythro-DHPC, 98% is not fully understood. However, it is believed that the sphingolipid component of N-Stearoyl-D-erythro-DHPC, 98% binds to cell surface receptors and modulates their activity. This can lead to changes in cell growth and differentiation, as well as changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Stearoyl-D-erythro-DHPC, 98% are not fully understood. However, it is believed that the sphingolipid component of N-Stearoyl-D-erythro-DHPC, 98% can modulate the activity of cell surface receptors, leading to changes in cell growth and differentiation, as well as changes in biochemical and physiological processes. For example, N-Stearoyl-D-erythro-DHPC, 98% has been shown to modulate the activity of the epidermal growth factor receptor (EGFR), which is involved in cell growth and differentiation. In addition, N-Stearoyl-D-erythro-DHPC, 98% has been shown to modulate the activity of the insulin receptor, which is involved in glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
N-Stearoyl-D-erythro-DHPC, 98% has several advantages for lab experiments. It is a synthetic sphingolipid that is relatively easy to synthesize in the lab. In addition, it is a relatively stable compound that can be stored for long periods of time. Furthermore, it can be used in a variety of cell culture, biochemistry, and physiology studies.
However, there are also some limitations to using N-Stearoyl-D-erythro-DHPC, 98% in lab experiments. For example, it is a relatively expensive compound and is not widely available. In addition, the effects of N-Stearoyl-D-erythro-DHPC, 98% on biochemical and physiological processes are not fully understood, making it difficult to predict the outcome of experiments.
Zukünftige Richtungen
Future research on N-Stearoyl-D-erythro-DHPC, 98% should focus on further understanding the mechanism of action of this compound and its effects on biochemical and physiological processes. In addition, further research should focus on the development of more efficient and cost-effective synthesis methods for this compound. Furthermore, research should focus on the use of N-Stearoyl-D-erythro-DHPC, 98% in the development of new drugs and therapies for a variety of diseases and conditions. Finally, research should focus on the use of N-Stearoyl-D-erythro-DHPC, 98% in the development of new diagnostic tools and tests for a variety of diseases and conditions.
Synthesemethoden
N-Stearoyl-D-erythro-DHPC, 98% is synthesized from a combination of stearic acid, erythritol, and dihydrosphingosylphosphorylcholine (DHPC). Stearic acid is a saturated fatty acid derived from animal and vegetable fats, and is used as a precursor for the synthesis of N-Stearoyl-D-erythro-DHPC, 98%. Erythritol is a sugar alcohol used as a co-solvent in the synthesis of N-Stearoyl-D-erythro-DHPC, 98%. DHPC is a sphingolipid found in mammalian cells and is the main component of N-Stearoyl-D-erythro-DHPC, 98%. The synthesis of N-Stearoyl-D-erythro-DHPC, 98% is a multi-step process that involves the reaction of stearic acid and erythritol with DHPC to produce the desired product.
Eigenschaften
IUPAC Name |
[(2S,3R)-3-hydroxy-2-(octadecanoylamino)heptadecyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H83N2O6P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-40(44)41-38(37-48-49(45,46)47-36-35-42(3,4)5)39(43)33-31-29-27-25-23-19-17-15-13-11-9-7-2/h38-39,43H,6-37H2,1-5H3,(H-,41,44,45,46)/t38-,39+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSHGRIJAGPRCK-ZESVVUHVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(CCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](CCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H83N2O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B6301111.png)
![Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)



![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)





![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)

